molecular formula C15H28N2O6S2 B6779168 N-ethyl-2-methyl-N-[1-(2-methyloxolan-3-yl)sulfonylazetidin-3-yl]oxolane-3-sulfonamide

N-ethyl-2-methyl-N-[1-(2-methyloxolan-3-yl)sulfonylazetidin-3-yl]oxolane-3-sulfonamide

Cat. No.: B6779168
M. Wt: 396.5 g/mol
InChI Key: DCBRYXXTISPZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-methyl-N-[1-(2-methyloxolan-3-yl)sulfonylazetidin-3-yl]oxolane-3-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both oxolane and azetidine rings, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-ethyl-2-methyl-N-[1-(2-methyloxolan-3-yl)sulfonylazetidin-3-yl]oxolane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6S2/c1-4-17(25(20,21)15-6-8-23-12(15)3)13-9-16(10-13)24(18,19)14-5-7-22-11(14)2/h11-15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBRYXXTISPZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CN(C1)S(=O)(=O)C2CCOC2C)S(=O)(=O)C3CCOC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methyl-N-[1-(2-methyloxolan-3-yl)sulfonylazetidin-3-yl]oxolane-3-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diols and dehydrating agents.

    Introduction of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides and suitable bases are employed to introduce the sulfonyl group onto the oxolane ring.

    Azetidine ring formation: The azetidine ring can be synthesized through cyclization reactions involving amines and alkyl halides under controlled conditions.

    Final assembly: The final step involves coupling the azetidine and oxolane intermediates through nucleophilic substitution reactions, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methyl-N-[1-(2-methyloxolan-3-yl)sulfonylazetidin-3-yl]oxolane-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to sulfides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, amines, under basic or neutral conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-2-methyl-N-[1-(2-methyloxolan-3-yl)sulfonylazetidin-3-yl]oxolane-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-N-[1-(2-methyloxolan-3-yl)sulfonylazetidin-3-yl]oxolane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and azetidine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-methyl-N-[1-(2-methyloxolan-3-yl)sulfonylazetidin-3-yl]oxolane-3-sulfonamide: shares similarities with other sulfonamide and azetidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties. This dual ring system enhances its stability, reactivity, and potential for diverse applications compared to similar compounds with single ring structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.